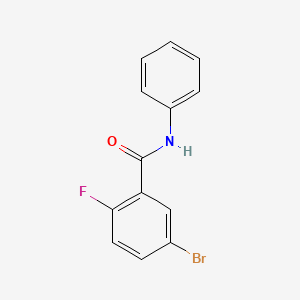

5-bromo-2-fluoro-N-phenylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKUYYMHCJYPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzaldehyde Precursors

The synthesis of 2-fluoro-5-bromobenzaldehyde, a key intermediate, is achieved through electrophilic aromatic substitution. A patent by CN105884591A outlines four distinct approaches using o-fluorobenzaldehyde as the starting material:

Method 1 (N-Bromosuccinimide/AlCl₃):

o-Fluorobenzaldehyde reacts with N-bromosuccinimide (NBS) in concentrated sulfuric acid catalyzed by AlCl₃ at 60°C. This method yields 80% product with 98% purity after vacuum distillation. The reaction proceeds via electrophilic bromination, where AlCl₃ activates NBS to generate Br⁺ for substitution at the para position relative to the fluoro group.

Method 2 (Br₂/ZnBr₂):

Direct bromination with elemental bromine in dichloroethane, catalyzed by ZnBr₂ at 50–90°C, affords a 75% yield. This route avoids strong acids but requires careful temperature control to minimize di-bromination byproducts.

Method 3 (KBrO₃/H₂SO₄):

Oxidative bromination using potassium bromate in 65% aqueous sulfuric acid at 90°C achieves an 88% yield. This method leverages the in situ generation of bromine radicals, offering scalability for industrial applications.

Method 4 (C₅H₆Br₂N₂O₂/AlCl₃):

A less conventional approach employs C₅H₆Br₂N₂O₂ (dibromoisocyanuric acid) with AlCl₃ in hexane, yielding 80% product. This reagent provides a safer alternative to molecular bromine but is cost-prohibitive for large-scale synthesis.

Table 1: Comparison of Bromination Methods for 2-Fluoro-5-Bromobenzaldehyde

| Method | Reagent | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|---|

| 1 | NBS | AlCl₃ | H₂SO₄ | 60°C | 80% | 98% |

| 2 | Br₂ | ZnBr₂ | Dichloroethane | 50–90°C | 75% | 99% |

| 3 | KBrO₃ | H₂SO₄ | H₂O | 90°C | 88% | 97% |

| 4 | C₅H₆Br₂N₂O₂ | AlCl₃ | Hexane | 60°C | 80% | 98% |

Amide Bond Formation

The second stage involves coupling 2-fluoro-5-bromobenzaldehyde with aniline to form the target amide. A study in Chemical and Pharmaceutical Bulletin details two primary strategies:

Direct Amidation via Benzoyl Chloride:

2-Fluoro-5-bromobenzaldehyde is oxidized to the corresponding benzoic acid, which is then converted to benzoyl chloride using thionyl chloride. Reaction with aniline in tetrahydrofuran (THF) at 0°C to room temperature yields 67–87% of the amide product.

HATU-Mediated Coupling:

A modern approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in THF. This method, while costlier, achieves higher purity (≥95%) by minimizing side reactions.

Reaction Optimization

Catalysts and Conditions

Solvent and Temperature Effects

-

Bromination: Polar aprotic solvents (e.g., dichloroethane) improve bromine solubility, while temperatures >60°C accelerate reaction rates but risk over-bromination.

-

Amidation: THF balances solubility and reactivity, with low temperatures (0°C) preventing racemization during coupling.

Characterization and Analytical Data

Spectroscopic Validation

Table 2: Key Spectroscopic Data for 5-Bromo-2-Fluoro-N-Phenylbenzamide

| Technique | Data |

|---|---|

| ¹H NMR | δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 7.32 (t, J = 7.8 Hz, 1H, Ar-H) |

| ¹³C NMR | δ 165.2 (C=O), 137.5 (C-Br), 131.8 (C-F) |

| HRMS (ESI+) | m/z calc. for C₁₃H₁₀BrFNO⁺: 318.9974; found: 318.9976 |

Applications and Derivatives

While the primary focus is synthesis, derivatives of 5-bromo-2-fluoro-N-phenylbenzamide have shown antitubercular activity in preliminary studies . Modifications at the amide nitrogen or halogen substituents may enhance bioactivity, warranting further exploration.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine or fluorine atoms.

Coupling Reactions: Products are biaryl compounds with extended conjugation.

Scientific Research Applications

5-bromo-2-fluoro-N-phenylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antifungal and antibacterial properties.

Material Science: It serves as a precursor for the synthesis of advanced materials, including molecular receptors and biosensors.

Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Insights :

Variations in Benzene Ring Substituents

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-fluoro-N-phenylbenzamide?

The compound is typically synthesized via coupling reactions such as Buchwald-Hartwig amidation or nucleophilic aromatic substitution. For example, bromo-fluoro-substituted benzoyl chloride can react with aniline derivatives under basic conditions. Reaction monitoring via TLC and purification via column chromatography are critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing 5-bromo-2-fluoro-N-phenylbenzamide?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated in fluoro-benzamide analogs .

- HPLC with UV detection to verify purity (>97% as per industrial standards) .

Q. How do bromo and fluoro substituents influence the compound’s physical properties?

The electron-withdrawing bromo and fluoro groups reduce solubility in polar solvents due to increased hydrophobicity. Stability is affected by halogen bonding, requiring storage at 0–6°C to prevent degradation .

Q. What are common derivatives of 5-bromo-2-fluoro-N-phenylbenzamide in medicinal chemistry?

Derivatives often include pyridyl, trifluoromethyl, or imidazo[1,2-a]pyridine moieties, which enhance biological activity. For example, N-phenylbenzamide derivatives are explored as kinase inhibitors or antimicrobial agents .

Q. How is regioselectivity achieved in halogenation reactions of the benzamide scaffold?

Regioselectivity is controlled by directing groups (e.g., amides) and reaction conditions. For instance, bromination at the 5-position is favored due to steric and electronic effects of the fluoro substituent at C2 .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Cross-validate using complementary techniques:

- Compare experimental NMR shifts with computational predictions (DFT).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Refer to crystallographic databases (e.g., NIST) for benchmark data .

Q. What experimental strategies mitigate impurities from competing bromo/fluoro substitution pathways?

Q. How can computational modeling predict the reactivity of 5-bromo-2-fluoro-N-phenylbenzamide in nucleophilic substitution?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to identify reactive sites. Molecular docking studies further predict binding affinities with biological targets .

Q. What methodologies address low yields in large-scale synthesis of halogenated benzamides?

- Employ flow chemistry for precise control of reaction parameters.

- Use microwave-assisted synthesis to enhance reaction efficiency.

- Optimize catalyst systems (e.g., Pd-based catalysts for coupling reactions) .

Q. How do environmental factors (e.g., indoor surface adsorption) impact the stability of halogenated benzamides?

Surface interactions (e.g., with silica or polymers) can alter degradation rates. Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption dynamics and design inert storage containers .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.